(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole
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Overview
Description
(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group, a nitropropylidene moiety, and a dihydroindole core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with nitropropane under basic conditions to form the nitropropylidene intermediate. This intermediate is then reacted with 1,3,3-trimethyl-2,3-dihydro-1H-indole in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various amine derivatives, substituted aromatic compounds, and reduced indole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. For example, some derivatives may act as enzyme inhibitors or receptor modulators, providing new avenues for treating diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s nitro group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-Methoxyphenyl)-3-(3-nitrophenyl)acrylonitrile
- (2Z)-2-[(4-Methoxyphenyl)methylidene]-3-oxo-N-(4-sulfamoylphenyl)butanamide
- (2Z)-2-[(4-Methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)18-7-5-6-8-19(18)22(3)20(21)13-16(14-23(24)25)15-9-11-17(26-4)12-10-15/h5-13,16H,14H2,1-4H3/b20-13- |
InChI Key |
SSDVOIWYDLVABZ-MOSHPQCFSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
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